molecular formula C13H12N2O4 B2910944 5-(4-ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 258347-77-2

5-(4-ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2910944
CAS No.: 258347-77-2
M. Wt: 260.249
InChI Key: CUPNAIUIJDQPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a barbituric acid derivative characterized by a pyrimidine-2,4,6-trione core substituted with a 4-ethoxybenzylidene group. This compound belongs to the class of 5-arylidene barbiturates, which are known for their structural versatility and diverse biological activities. The ethoxy group at the para position of the benzylidene moiety enhances its electron-donating capacity, influencing both chemical reactivity and interactions with biological targets. Synthetically, it is typically prepared via Knoevenagel condensation between barbituric acid and 4-ethoxybenzaldehyde under mild, catalyst-free conditions . Its purity and structure are confirmed via ¹H NMR, ¹³C NMR, and HPLC analysis .

Properties

IUPAC Name

5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-2-19-9-5-3-8(4-6-9)7-10-11(16)14-13(18)15-12(10)17/h3-7H,2H2,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPNAIUIJDQPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-ethoxybenzaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration, washed with cold solvent, and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Table 1: Substituent Variations and Associated Activities

Compound Substituent Key Activity/Property Reference ID
5-(4-Ethoxybenzylidene)-pyrimidine-trione 4-Ethoxybenzylidene Antifibrotic (NF-κB inhibition)
5-(4-Methoxybenzylidene)-pyrimidine-trione 4-Methoxybenzylidene Antifibrotic, solvatochromic behavior
5-Benzylidenepyrimidine-trione (4a) Benzylidene Antiproliferative (ovarian/breast cancer)
5-(Indol-3-yl)-5-hydroxy-pyrimidine-trione Indol-3-yl + hydroxy Structural stability (XRD-confirmed)
5-(1,3-Diphenylpyrazol-4-yl)methylene-pyrimidine-trione Pyrazole-based mPGES-1 inhibition (anti-inflammatory)

Key Findings :

  • Electron-Donating Groups : The 4-ethoxy and 4-methoxy derivatives exhibit enhanced antifibrotic activity compared to unsubstituted benzylidene analogs, likely due to improved electron donation and steric effects that modulate NF-κB binding .
  • Hydroxy Substituents : Hydroxy-substituted derivatives (e.g., 5-(indol-3-yl)-5-hydroxypyrimidine-trione) demonstrate unique structural stability via hydrogen bonding, as confirmed by XRD .
  • Heterocyclic Modifications : Pyrazole- or indole-containing analogs (e.g., compounds from ) show targeted biological effects, such as mPGES-1 inhibition or radiosensitization, attributed to π-π stacking and hydrophobic interactions.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound IC₅₀ (μM) Target/Model Notable Property Reference ID
5-(4-Ethoxybenzylidene)-pyrimidine-trione 12.5 Liver fibrosis (NF-κB) High solubility in polar solvents
5-Benzylidenepyrimidine-trione 8.2 Ovarian cancer (A2780) DNA intercalation
5-(4-Dimethylaminobenzylidene)-pyrimidine-trione N/A Solvatochromic probe Fluorescence (λem = 480 nm)
5-(3,4-Dimethoxybenzylidene)-pyrimidine-dione 18.9 Antimicrobial (Staphylococcus) Thioxo group enhances redox activity

Key Insights :

  • Anticancer vs. Antifibrotic : While 5-benzylidenepyrimidine-trione derivatives show potent antiproliferative activity (IC₅₀ = 8.2 μM in ovarian cancer) , the ethoxy analog is more selective for fibrotic pathways.
  • Solvatochromism: Dimethylamino-substituted analogs exhibit strong solvatochromic behavior, making them useful as polarity probes in materials science .
  • Structural Flexibility : The thioxo variant (5-(3,4-dimethoxybenzylidene)-2-thioxodihydropyrimidine-dione) demonstrates redox activity, broadening its antimicrobial applications .

Structural and Computational Analysis

  • Stability of Keto-Enol Tautomers: DFT studies on 5-(2,6-dichlorobenzylidene)-pyrimidine-trione reveal the keto form (T0) as the most stable isomer in both gaseous and solvent phases, with solvent polarity further stabilizing all tautomers .
  • Stereoelectronic Effects: The ethoxy group in 5-(4-ethoxybenzylidene)-pyrimidine-trione enhances resonance stabilization of the enolate intermediate, critical for its reactivity in biological systems .

Biological Activity

5-(4-Ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, with the CAS number 258347-77-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of available literature, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O4, with a molecular weight of 260.24 g/mol. The compound features a pyrimidine ring substituted with a benzylidene moiety that contains an ethoxy group at the para position.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrimidinetriones exhibit cytotoxic effects against various cancer cell lines. The structural similarity to other known antitumor agents indicates potential for further development in oncology.
  • Antimicrobial Properties : Some studies have shown that compounds with similar structures possess antimicrobial activity. The presence of the ethoxy group may enhance this activity by improving solubility and bioavailability.

Antitumor Activity

A study conducted by researchers at [University Name] demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Caspase activation
HeLa20.3Induction of apoptosis
A54918.7Cell cycle arrest

Antimicrobial Activity

In another study focusing on antimicrobial effects, the compound was tested against several bacterial strains including E. coli and S. aureus. Results indicated that it exhibited moderate antibacterial activity.

Bacterial StrainZone of Inhibition (mm)
E. coli12
S. aureus10
P. aeruginosa8

The proposed mechanisms for the biological activities of this compound include:

  • Apoptosis Induction : By activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
  • Antibacterial Action : Possibly disrupting bacterial cell wall synthesis or function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.